3-Fluoro-5-[3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]benzonitrile (HTL14242) is a synthetic compound identified as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5). [] NAMs bind to an allosteric site, distinct from the orthosteric site where the endogenous ligand glutamate binds, and negatively modulate receptor function.
AZD 9272 was synthesized at AstraZeneca, Mölndal, Sweden. It is classified as a negative allosteric modulator targeting mGluR5 receptors. This classification is significant because allosteric modulators can fine-tune receptor activity without directly competing with endogenous ligands, potentially leading to reduced side effects compared to traditional agonists or antagonists .
The synthesis of AZD 9272 involves a straightforward one-step process from a nitro precursor. This method allows for high yields and purity, with reports indicating radiochemical purity exceeding 99% shortly after formulation . The synthesis parameters typically include:
This efficient synthetic route contributes to its viability for clinical applications.
AZD 9272 possesses a complex molecular structure that enables its interaction with mGluR5 receptors. While specific structural details are not extensively provided in the literature, it has been noted that its structure allows for labeling with carbon-11 and fluorine-18 isotopes without significant alteration of its pharmacological properties. This characteristic is crucial for its application as a radioligand in positron emission tomography (PET) studies .
AZD 9272 undergoes various chemical reactions relevant to its pharmacological activity. The compound's primary reaction involves binding to the mGluR5 receptor, modulating its activity through allosteric mechanisms.
The mechanism of action of AZD 9272 centers on its role as a negative allosteric modulator of mGluR5. By binding to an allosteric site on the receptor, it alters the receptor's conformation and reduces its response to glutamate.
AZD 9272 has significant potential applications in neuroscience and pharmacology due to its targeted action on mGluR5 receptors.
The identification of AZD9272 originated from an innovative high-throughput screening (HTS) campaign targeting metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulators (NAMs). Initial HTS hits exhibited promising binding affinity but suffered from suboptimal pharmacokinetic properties and synthetic complexity. Through iterative medicinal chemistry optimization, researchers achieved significant improvements in potency and metabolic stability. A pivotal advancement involved simplifying the synthetic route—AZD9272 could be prepared in a single chemical step, enhancing its scalability for clinical development [1] [4].
Lead optimization focused on enhancing target engagement and physicochemical parameters. Key strategies included:
Table 1: Evolution from HTS Hits to AZD9272
Parameter | Initial Lead | Optimized AZD9272 |
---|---|---|
mGluR5 IC₅₀ (human) | 220 nM | 7.6 nM |
Synthetic Steps | >5 | 1 |
Metabolic Stability (rat hepatocytes) | Low | High |
Selectivity (mGluR1/mGluR5) | 100-fold | >3,900-fold |
AZD9272 (3-fluoro-5-[3-(5-fluoro-2-pyridinyl)-1,2,4-oxadiazol-5-yl]benzonitrile) features strategic structural elements enabling exceptional CNS penetration. The molecule's compact bifunctional architecture (MW: 284.22 g/mol) incorporates:
These modifications yielded optimal blood-brain barrier penetration, with a brain-to-plasma ratio >1.5 in rodent studies. AZD9272 demonstrated high unbound brain fraction (fu,brain = 0.32), enabling effective receptor occupancy at low doses [1] [4].
Table 2: Key Physicochemical and Pharmacokinetic Properties
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₄H₆F₂N₄O | Optimal size for CNS penetration |
cLogP | 2.8 | Balanced lipophilicity |
Polar Surface Area | 61.7 Ų | Facilitates BBB translocation |
Brain-to-Plasma Ratio (rat) | 1.5-2.0 | Efficient CNS distribution |
Human mGluR5 IC₅₀ | 7.6 nM | High target potency |
Selectivity over mGluR1 | >3,900-fold | Minimized off-target effects |
The compound's BBB penetration stems from passive diffusion facilitated by optimal lipophilicity (cLogP 2.8) and absence of P-glycoprotein (P-gp) efflux. Autoradiographic studies in non-human primates confirmed uniform distribution throughout cortical and subcortical regions, with particularly high binding in the ventral striatum, thalamus, and cerebellum—regions rich in mGluR5 expression [2] [4].
Comprehensive profiling revealed AZD9272's exceptional selectivity:
AZD9272 and its structural analogue AZD6538 emerged from parallel optimization pathways. Both originated from the same lead series but diverged through distinct substituent modifications:
Table 3: Comparative Profile of AZD9272 and AZD6538
Characteristic | AZD9272 | AZD6538 |
---|---|---|
Molecular Weight | 284.22 g/mol | 312.29 g/mol |
Human mGluR5 IC₅₀ | 7.6 nM | 5.3 nM |
Rat mGluR5 IC₅₀ | 2.6 nM | 3.1 nM |
Plasma Half-life (rat) | 6.2 hours | 4.8 hours |
Selectivity (mGluR1/mGluR5) | >3,900-fold | >2,500-fold |
MAO-B Interaction | Significant | Minimal |
Clinical Development | Phase I (discontinued) | Preclinical candidate only |
Key distinctions emerged in their pharmacological profiles:
Despite comparable mGluR5 potency, AZD9272 progressed to clinical development due to its favorable pharmacokinetic profile and synthetic accessibility. The divergent binding profiles were later elucidated through PET studies showing that [¹¹C]AZD9272 recognized unique binding sites in primate brain compared to conventional mGluR5 radioligands like [¹¹C]ABP688 [2] [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7